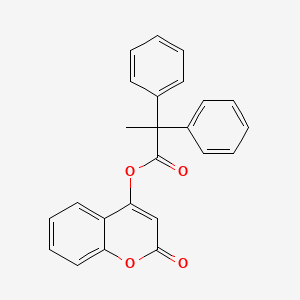
2-oxo-2H-chromen-4-yl 2,2-diphenylpropanoate
Vue d'ensemble
Description
2-oxo-2H-chromen-4-yl 2,2-diphenylpropanoate is a chemical compound that belongs to the class of coumarin derivatives. Coumarins are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2H-chromen-4-yl 2,2-diphenylpropanoate typically involves the esterification of 2-oxo-2H-chromen-4-ol with 2,2-diphenylpropanoic acid. This reaction can be catalyzed by various agents, including acid catalysts like sulfuric acid or base catalysts like pyridine. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-oxo-2H-chromen-4-yl 2,2-diphenylpropanoate can undergo various chemical reactions, including:
Oxidation: The chromenone moiety can be oxidized to form quinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
2-oxo-2H-chromen-4-yl 2,2-diphenylpropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-oxo-2H-chromen-4-yl 2,2-diphenylpropanoate involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-oxo-2H-chromen-4-yl acetate
- 2-oxo-2H-chromen-4-yl benzoate
- 2-oxo-2H-chromen-4-yl 4-methylbenzoate
Uniqueness
Compared to similar compounds, 2-oxo-2H-chromen-4-yl 2,2-diphenylpropanoate is unique due to the presence of the diphenylpropanoate ester group, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
(2-oxochromen-4-yl) 2,2-diphenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O4/c1-24(17-10-4-2-5-11-17,18-12-6-3-7-13-18)23(26)28-21-16-22(25)27-20-15-9-8-14-19(20)21/h2-16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOVOZZXIRNPTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3=CC(=O)OC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-fluorophenyl)-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B4749104.png)
![N-(3,4-dichlorophenyl)-2-{4-ethyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}acetamide](/img/structure/B4749110.png)
![N-[[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-propan-2-ylbenzamide](/img/structure/B4749120.png)
![2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B4749127.png)
![5-[(2-methoxyethyl)amino]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B4749136.png)
![2-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-1-methylethyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4749147.png)
![3-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-5-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazole](/img/structure/B4749156.png)
![4-[[3-(Azepan-1-ylsulfonyl)-4-bromobenzoyl]amino]benzoic acid](/img/structure/B4749159.png)
![N~2~-(2-chlorobenzyl)-N~1~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4749167.png)
![4-{1-Benzyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-C]isoquinolin-5-YL}-2-methoxyphenol](/img/structure/B4749172.png)
![3-(2-furylmethyl)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4749177.png)
![4-{2-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4749186.png)
![N-[4-(azepan-1-ylcarbonyl)phenyl]hexanamide](/img/structure/B4749190.png)
![methyl 5-benzyl-2-[({2-[(4-bromophenyl)sulfonyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4749201.png)
